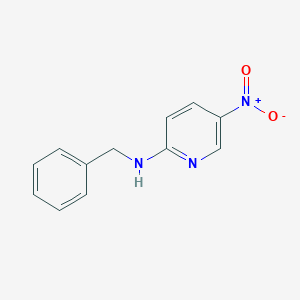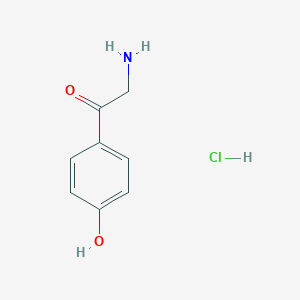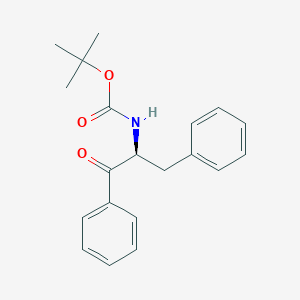
Benzyl-(5-nitro-pyridin-2-yl)-amine
Übersicht
Beschreibung
The compound N-(5-Nitro-pyridin-2-yl)-5H-dibenzo[d,f][1,3]diazepine-6-carboxamide, which has a similar nitro-pyridin-2-yl group, can be obtained from the corresponding α-amido-α-amino-nitrone in a reaction with biphenyl-2,2’-diamine .
Synthesis Analysis
In a study on oxidative transformations of thiols, sulfides, and alcohols, 1,2-Bis(5-nitro-pyridin-2-yl)-disulfide and 5-nitro-pyridin-2-sulfonic acid were obtained by the oxidation of the thiol with a twofold excess of the oxidant in tetrahydrofuran or water .Molecular Structure Analysis
The amido-amidine core of N-(5-Nitro-pyridin-2-yl)-5H-dibenzo[d,f][1,3]diazepine-6-carboxamide has distinctive geometrical parameters including: an outstandingly long Csp (2)-Csp (2) single bond of 1.5276 (13) Å and an amidine N-C-N angle of 130.55 (9)° .Chemical Reactions Analysis
The reaction of chlorine dioxide with sulfur- and oxygen-containing organic compounds has been investigated. The products of oxidation of organosulfur compounds are widely used in chemical industry and medicine .Wissenschaftliche Forschungsanwendungen
Chemistry and Properties of Related Compounds
Benzyl-(5-nitro-pyridin-2-yl)-amine is a compound that can be related to the broader chemical family of pyridine derivatives, which are known for their diverse chemical and biological activities. The chemistry and properties of pyridine derivatives, including those substituted with nitro groups and amines, have been extensively studied. These compounds demonstrate a wide range of applications, from serving as ligands in complex compounds to showing potential in biological and electrochemical activities (Boča, Jameson, & Linert, 2011). Their structural variability allows for the exploration of blind spots in chemical research, suggesting that analogues like benzyl-(5-nitro-pyridin-2-yl)-amine could be of interest for further investigation.
Photochromic Properties of Nitrobenzylpyridines
Nitrobenzylpyridines, closely related to benzyl-(5-nitro-pyridin-2-yl)-amine, exhibit photochromic properties, making them potential candidates for photon-based electronics. Their ability to undergo structural changes upon exposure to light could be utilized in developing light-responsive materials, offering insights into novel applications of similar nitro-substituted pyridine compounds (Naumov, 2006).
Applications in Corrosion Inhibition
Quinoline derivatives, which share a structural similarity with benzyl-(5-nitro-pyridin-2-yl)-amine, have been identified as effective anticorrosive agents. Their utility stems from their ability to form stable chelating complexes with metallic surfaces, suggesting that nitro-substituted pyridine compounds could also find applications in protecting metals from corrosion, especially in harsh industrial environments (Verma, Quraishi, & Ebenso, 2020).
Reductive Amination Processes
The broader family of nitro-substituted compounds, including benzyl-(5-nitro-pyridin-2-yl)-amine, plays a significant role in reductive amination processes. These processes are crucial in synthesizing primary, secondary, and tertiary amines, which are key functional groups in pharmaceuticals, agrochemicals, and material sciences. The use of hydrogen as a reducing agent in these reactions highlights the importance of nitro-substituted compounds in sustainable chemical synthesis (Irrgang & Kempe, 2020).
C-N Bond Forming Cross-Coupling Reactions
Nitro-substituted pyridines and their analogues are valuable in C-N bond-forming cross-coupling reactions, which are fundamental in organic synthesis, especially for creating complex molecules with potential pharmacological activities. These reactions often employ copper-mediated systems, indicating the potential utility of benzyl-(5-nitro-pyridin-2-yl)-amine in synthesizing novel organic compounds with enhanced biological activities (Kantam et al., 2013).
Eigenschaften
IUPAC Name |
N-benzyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)11-6-7-12(14-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOYSZDFYVXWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944229 | |
| Record name | N-Benzyl-5-nitropyridin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(5-nitro-pyridin-2-yl)-amine | |
CAS RN |
21626-41-5 | |
| Record name | 21626-41-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-5-nitropyridin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)




